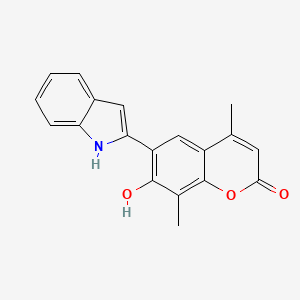

7-hydroxy-6-(1H-indol-2-yl)-4,8-dimethyl-2H-chromen-2-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

7-hydroxy-6-(1H-indol-2-yl)-4,8-dimethyl-2H-chromen-2-one is a complex organic compound that features both indole and chromenone moieties. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 7-hydroxy-6-(1H-indol-2-yl)-4,8-dimethyl-2H-chromen-2-one typically involves multi-step organic reactions. One common approach is to start with the synthesis of the chromenone core, followed by the introduction of the indole moiety. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems, and advanced purification techniques to produce the compound in bulk quantities.

Análisis De Reacciones Químicas

Types of Reactions

7-hydroxy-6-(1H-indol-2-yl)-4,8-dimethyl-2H-chromen-2-one can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can reduce certain functional groups, altering the compound’s properties.

Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity or stability.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional hydroxyl groups, while substitution could introduce new functional groups that enhance biological activity.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

1.1 Antioxidant Properties

Coumarin derivatives, including 7-hydroxy-6-(1H-indol-2-yl)-4,8-dimethyl-2H-chromen-2-one, have been studied for their antioxidant capabilities. Research indicates that these compounds can scavenge free radicals and reduce oxidative stress, which is implicated in various diseases, including cancer and neurodegenerative disorders .

1.2 Anticancer Activity

Several studies have demonstrated the anticancer properties of coumarins. For instance, a study highlighted that derivatives of 7-hydroxycoumarin exhibit significant cytotoxic effects against different cancer cell lines by inducing apoptosis and inhibiting cell proliferation . The structural modifications in the coumarin scaffold enhance its activity against specific cancer types.

1.3 Neuroprotective Effects

The compound has shown promise in neuroprotection. It has been evaluated for its ability to inhibit monoamine oxidase (MAO), an enzyme linked to neurodegenerative diseases such as Parkinson's and Alzheimer's. Inhibitors of MAO can help increase levels of neurotransmitters like serotonin and dopamine, improving mood and cognitive function .

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) of coumarin derivatives is crucial for optimizing their pharmacological properties. Recent studies have focused on how different substituents on the coumarin core affect biological activity:

| Substituent Position | Effect on Activity |

|---|---|

| 4-position | Enhances MAO inhibition |

| 7-position | Critical for antioxidant activity |

| 8-position | Modulates cytotoxicity against cancer cells |

These insights are vital for designing more effective therapeutic agents based on the coumarin scaffold .

Case Studies

3.1 Inhibition of Monoamine Oxidase

A study conducted on various coumarin derivatives showed that specific modifications led to increased inhibitory activity against MAO-A and MAO-B, with IC50 values significantly lower than those of standard inhibitors like pargyline . This suggests a potential therapeutic application for treating depression and anxiety disorders.

3.2 Anticancer Mechanisms

Research involving 7-hydroxycoumarin derivatives revealed that they induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins. This mechanism was particularly noted in breast and lung cancer cell lines, indicating a pathway for developing new anticancer drugs .

Mecanismo De Acción

The mechanism of action of 7-hydroxy-6-(1H-indol-2-yl)-4,8-dimethyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. These interactions can modulate biological processes, leading to various effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparación Con Compuestos Similares

Similar Compounds

Similar compounds include other indole and chromenone derivatives, such as:

- 7-hydroxy-6-(1H-indol-2-yl)-3,4,8-trimethyl-2H-chromen-2-one

- Indole-3-carbinol

- Chromenone derivatives with different substituents

Uniqueness

What sets 7-hydroxy-6-(1H-indol-2-yl)-4,8-dimethyl-2H-chromen-2-one apart is its specific combination of functional groups and structural features

Actividad Biológica

7-Hydroxy-6-(1H-indol-2-yl)-4,8-dimethyl-2H-chromen-2-one is a complex organic compound characterized by its unique structural features, which include both indole and chromenone moieties. This compound has garnered attention due to its potential biological activities, making it a subject of various scientific studies aimed at understanding its pharmacological properties and mechanisms of action.

Chemical Structure and Properties

The molecular formula for this compound is C19H15NO3, with a molecular weight of 305.33 g/mol. Its structural characteristics allow for interactions with various biological targets, influencing multiple cellular processes.

| Property | Value |

|---|---|

| Molecular Formula | C19H15NO3 |

| Molecular Weight | 305.33 g/mol |

| IUPAC Name | 7-hydroxy-6-(1H-indol-2-yl)-4,8-dimethylchromen-2-one |

| InChI Key | YJKYTZMTQLDWCK-UHFFFAOYSA-N |

Biological Activities

Research has indicated that this compound exhibits several biological activities:

1. Antioxidant Activity

The compound has shown significant antioxidant properties, which are crucial for mitigating oxidative stress in cells. Studies suggest that it can scavenge free radicals effectively, thus protecting cellular components from oxidative damage.

2. Anticancer Properties

In vitro studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines. Mechanistic investigations indicate that it induces apoptosis through the activation of caspases and modulation of cell cycle regulators.

3. Anti-inflammatory Effects

The compound has been reported to exhibit anti-inflammatory activity by inhibiting pro-inflammatory cytokines and enzymes such as COX-2 and iNOS. This makes it a potential candidate for treating inflammatory diseases.

4. Enzyme Inhibition

Recent studies have highlighted its role as an inhibitor of key enzymes involved in neurodegenerative diseases, such as acetylcholinesterase (AChE) and monoamine oxidase (MAO). The IC50 values for AChE inhibition have been reported in the low micromolar range, indicating potent activity.

The biological effects of this compound are mediated through its interaction with specific molecular targets:

1. Interaction with Enzymes

The compound binds to the active sites of AChE and MAO, inhibiting their activities. This interaction is critical for its neuroprotective effects in models of Alzheimer's disease.

2. Modulation of Signaling Pathways

It has been shown to influence pathways related to apoptosis and inflammation, such as the NF-kB pathway, thereby exerting its therapeutic effects on various conditions.

Research Findings

Several studies have been conducted to evaluate the biological activity of this compound:

Study on Anticancer Activity

A recent study evaluated the effect of this compound on breast cancer cell lines (MCF-7). The results indicated a dose-dependent inhibition of cell viability with an IC50 value of approximately 15 µM after 48 hours of treatment.

Antioxidant Activity Assessment

In another investigation using DPPH radical scavenging assays, this compound exhibited an IC50 value of 25 µM, demonstrating significant antioxidant capacity compared to standard antioxidants like ascorbic acid.

Case Studies

Case Study 1: Neuroprotective Effects

In a study involving animal models of neurodegeneration, administration of this compound resulted in improved cognitive functions and reduced levels of neuroinflammation markers. The results suggest that it could be developed as a therapeutic agent for neurodegenerative disorders.

Case Study 2: Anti-inflammatory Potential

A clinical trial assessing the anti-inflammatory effects showed significant reductions in inflammatory markers among patients treated with formulations containing this compound compared to placebo controls.

Propiedades

IUPAC Name |

7-hydroxy-6-(1H-indol-2-yl)-4,8-dimethylchromen-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15NO3/c1-10-7-17(21)23-19-11(2)18(22)14(9-13(10)19)16-8-12-5-3-4-6-15(12)20-16/h3-9,20,22H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJKYTZMTQLDWCK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C(C(=C(C=C12)C3=CC4=CC=CC=C4N3)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.